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molecular formula C12H21N3O3 B1397975 1-Boc-3-(3-oxo-1-piperazinyl)azetidine CAS No. 1257293-71-2

1-Boc-3-(3-oxo-1-piperazinyl)azetidine

Cat. No. B1397975
M. Wt: 255.31 g/mol
InChI Key: ZYOPXPCGSUAHOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08173650B2

Procedure details

A mixture of piperazin-2-one (1.52 g, 15.1 mmol), 3-oxoazetidine-1-carboxylic acid tert-butyl ester (2.0 g, 11.6 mmol) and trimethyl orthoformate (12.8 mL, 12.4 g, 117 mmol) in AcOH (0.7 mL) and DCE (50 mL) was stirred for 5 h before the addition of triacetoxyborohydride (4.9 g, 23.2 mmol). The resulting mixture was stirred for 16 h then partitioned between DCM and H2O. The organic layer was dried (Na2SO4) and concentrated in vacuo. The resulting oil was purified by column chromatography (Si—PCC, MeOH:DCM, 0-10%) affording the title compound as a foam (827 mg, 28%). 1H NMR (CDCl3, 300 MHz): δ 6.24 (s, 1H); 3.97 (dd, J=8.9, 7.1 Hz, 2H); 3.82 (dd, J=5.2, 2.2 Hz, 2H); 3.40 (td, J=5.2, 2.2 Hz, 2H); 3.24-3.15 (m, 1H); 3.07 (s, 2H); 2.60 (t, J=5.4 Hz, 2H); 1.44 (s, 9H).
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
12.8 mL
Type
reactant
Reaction Step One
Name
Quantity
0.7 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step Two
Yield
28%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][C:2]1=[O:7].[C:8]([O:12][C:13]([N:15]1[CH2:18][C:17](=O)[CH2:16]1)=[O:14])([CH3:11])([CH3:10])[CH3:9].C(OC)(OC)OC.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C>CC(O)=O.ClCCCl>[C:8]([O:12][C:13]([N:15]1[CH2:18][CH:17]([N:4]2[CH2:5][CH2:6][NH:1][C:2](=[O:7])[CH2:3]2)[CH2:16]1)=[O:14])([CH3:11])([CH3:9])[CH3:10]

Inputs

Step One
Name
Quantity
1.52 g
Type
reactant
Smiles
N1C(CNCC1)=O
Name
Quantity
2 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(C1)=O
Name
Quantity
12.8 mL
Type
reactant
Smiles
C(OC)(OC)OC
Name
Quantity
0.7 mL
Type
solvent
Smiles
CC(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
4.9 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then partitioned between DCM and H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting oil was purified by column chromatography (Si—PCC, MeOH:DCM, 0-10%)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(C1)N1CC(NCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 827 mg
YIELD: PERCENTYIELD 28%
YIELD: CALCULATEDPERCENTYIELD 27.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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